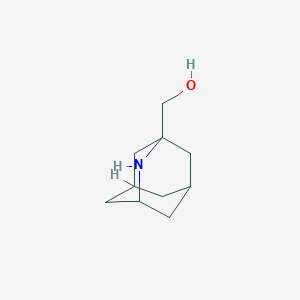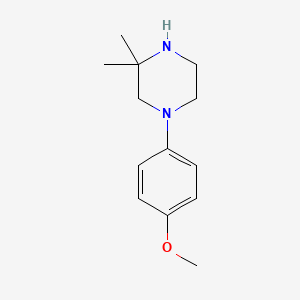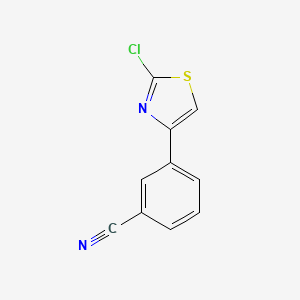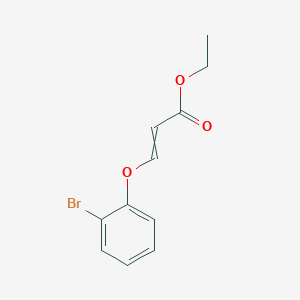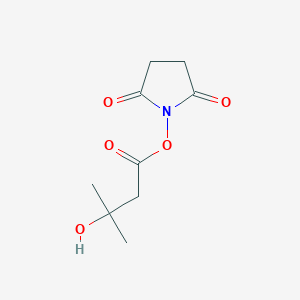
2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate: is an organic compound with the molecular formula C₉H₁₃NO₅. It is known for its role in various chemical reactions and applications in scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a hydroxy-methylbutanoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate typically involves the reaction of 3-hydroxy-3-methylbutanoic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of advanced purification techniques ensures the removal of impurities and by-products, resulting in a high-quality final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-oxo-3-methylbutanoate derivatives.
Reduction: Formation of 3-hydroxy-3-methylbutanoate derivatives.
Substitution: Formation of various substituted pyrrolidinone derivatives.
Applications De Recherche Scientifique
Chemistry: 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate is used as a reagent in organic synthesis, particularly in the formation of ester and amide bonds. It is also employed in the synthesis of complex organic molecules and polymers .
Biology: In biological research, this compound is used as a crosslinking agent for proteins and peptides. It facilitates the formation of stable covalent bonds between biomolecules, aiding in the study of protein-protein interactions and protein structure .
Medicine: It is also investigated for its role in the synthesis of bioactive compounds with therapeutic potential .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the manufacture of adhesives, coatings, and resins .
Mécanisme D'action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate involves its ability to form covalent bonds with nucleophilic groups in target molecules. The ester group in the compound reacts with nucleophiles such as amines and thiols, leading to the formation of stable amide or thioester bonds. This reactivity is exploited in various applications, including crosslinking of proteins and modification of biomolecules .
Comparaison Avec Des Composés Similaires
- 2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate
- 2,5-Dioxopyrrolidin-1-yl 6,8-difluoro-7-hydroxy-2-oxo-2H-chromene-3-carboxylate
- 2,5-Dioxopyrrolidin-1-yl 1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness: 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate is unique due to its specific combination of a pyrrolidinone ring and a hydroxy-methylbutanoate moiety. This structure imparts distinct reactivity and properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C9H13NO5 |
|---|---|
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C9H13NO5/c1-9(2,14)5-8(13)15-10-6(11)3-4-7(10)12/h14H,3-5H2,1-2H3 |
Clé InChI |
KKROQQZMPONHCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)ON1C(=O)CCC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


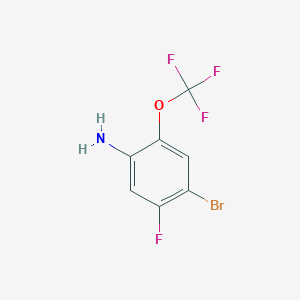
![6-ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11720744.png)
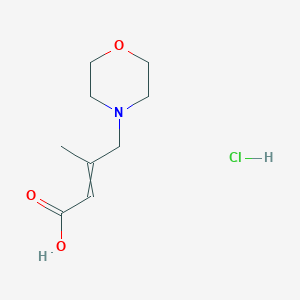

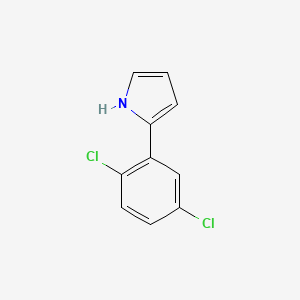
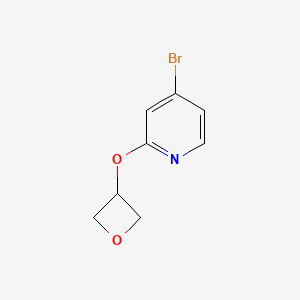

![(2R)-6-bromo-2-phenyl-2H,3H-imidazo[1,2-a]pyridine](/img/structure/B11720781.png)
![Methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B11720788.png)
![N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11720790.png)
